

# Application Note: Characterization of TAS2940 Covalent Binding to ERBB Kinases using Mass Spectrometry

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## Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230

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Audience: Researchers, scientists, and drug development professionals.

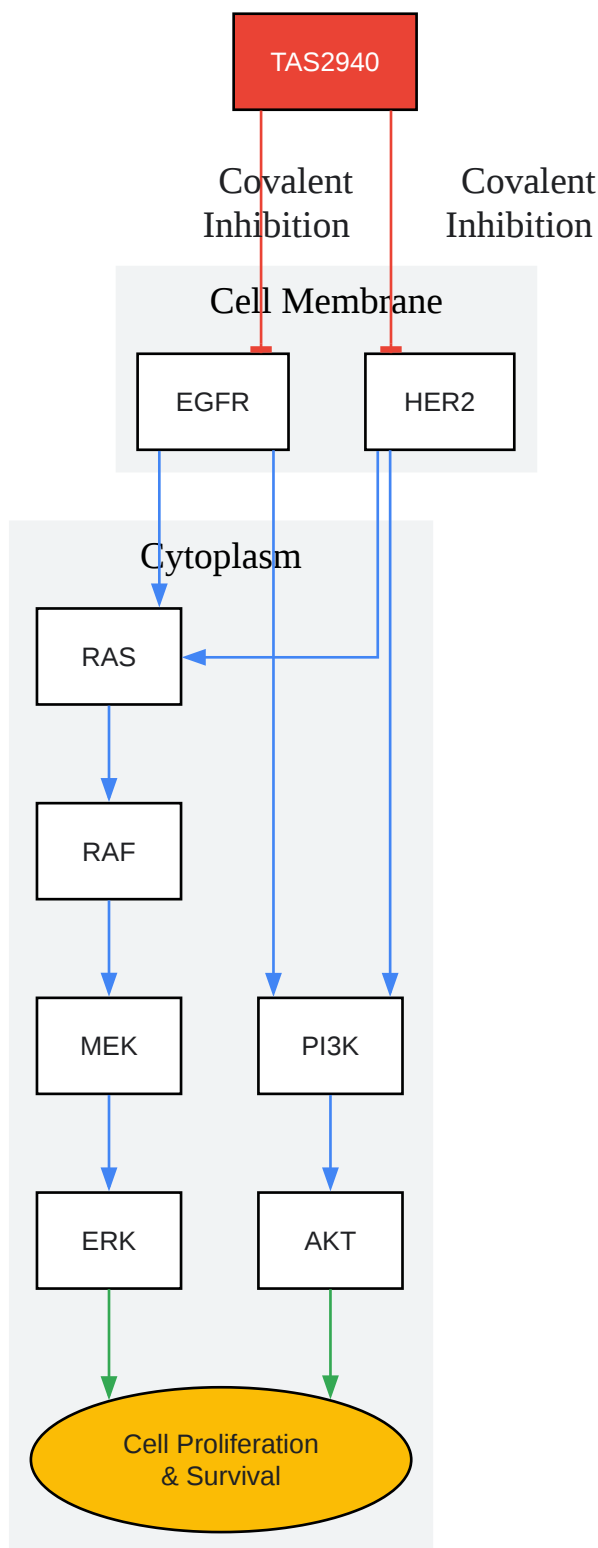
## Introduction

**TAS2940** is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).<sup>[1][2][3]</sup> It has shown potent antitumor activity in preclinical models of cancers with ERBB aberrations, including HER2 amplification and HER2/EGFR exon 20 insertions.<sup>[3][4][5]</sup><sup>[6]</sup> As a covalent inhibitor, **TAS2940** forms a stable bond with its target protein, leading to prolonged and efficient inhibition.<sup>[4]</sup> This mechanism offers advantages such as high selectivity and a reduced likelihood of drug resistance.<sup>[7]</sup>

Mass spectrometry (MS) is an indispensable tool for the discovery and characterization of covalent drugs.<sup>[8]</sup> It provides definitive evidence of covalent bond formation, allows for the determination of binding stoichiometry, and can precisely identify the amino acid residue targeted by the inhibitor.<sup>[8][9]</sup> This application note provides detailed protocols for using two complementary mass spectrometry workflows—intact protein analysis and peptide mapping—to confirm and characterize the covalent binding of **TAS2940** to its ERBB kinase targets.

## Signaling Pathway Inhibition by TAS2940

**TAS2940** exerts its therapeutic effect by inhibiting the phosphorylation of HER2 and EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the AKT and ERK pathways.[\[2\]](#)[\[4\]](#)



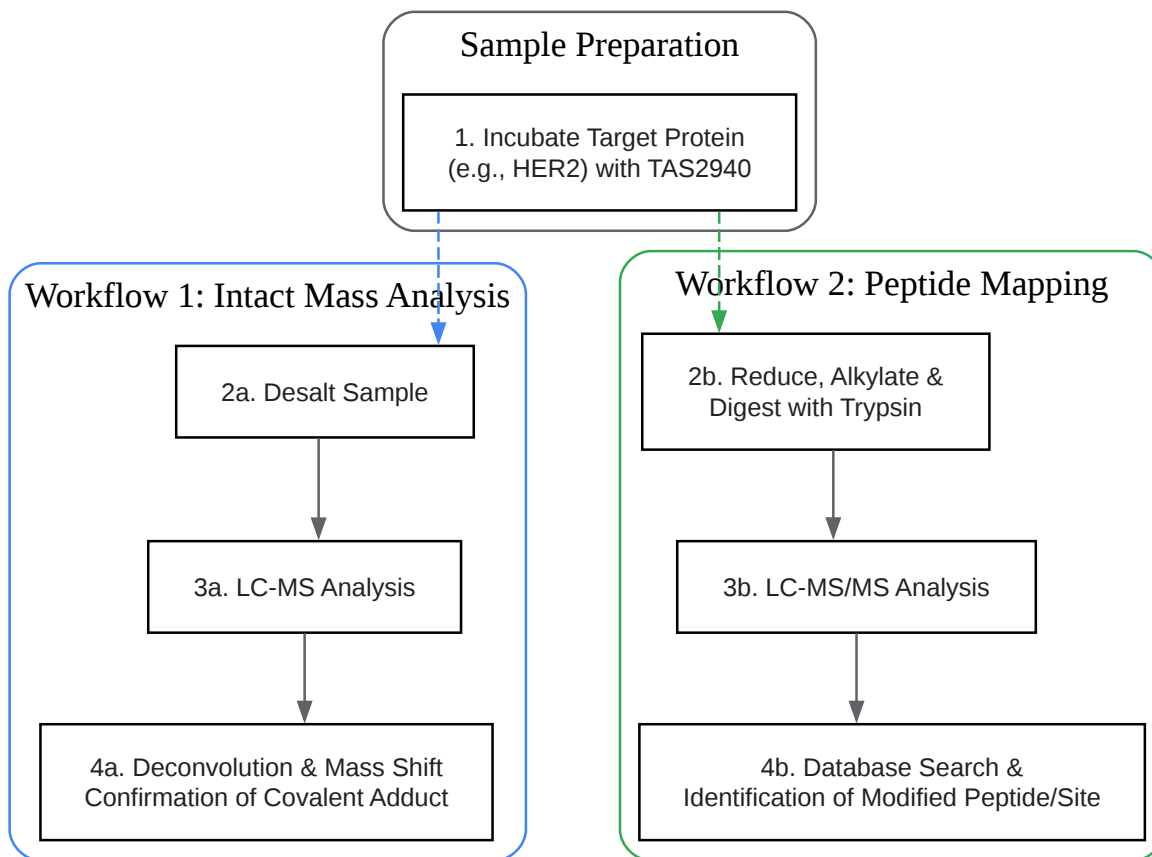
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Caption: **TAS2940** covalently inhibits EGFR/HER2, blocking downstream AKT and ERK signaling pathways.

## Experimental Principles and Workflow

The covalent modification of a target protein by an inhibitor like **TAS2940** can be thoroughly analyzed using a two-pronged mass spectrometry approach.

- **Intact Protein Analysis (Top-Down):** This method provides direct confirmation of covalent binding. The purified target protein is incubated with the inhibitor, and the resulting mixture is analyzed by LC-MS. A mass increase in the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[\[8\]](#)[\[9\]](#)
- **Peptide Mapping Analysis (Bottom-Up):** This technique identifies the precise location of the covalent modification. The protein-inhibitor adduct is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By searching the fragmentation data, the specific peptide carrying the modification can be identified, pinpointing the exact amino acid residue that **TAS2940** binds to.[\[4\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Mass spectrometry workflows for covalent binding analysis of **TAS2940**.

## Experimental Protocols

### Protocol 1: Intact Protein Mass Analysis

This protocol confirms the formation of the **TAS2940**-protein adduct.

Materials:

- Recombinant human HER2 or EGFR cytoplasmic domain (purified)
- **TAS2940**
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

- Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., C4 reverse-phase)
- LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer)

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **TAS2940** in DMSO.
- Incubation:
  - In a microcentrifuge tube, dilute the recombinant protein to a final concentration of 5  $\mu$ M in the assay buffer.
  - Add **TAS2940** to the protein solution for a final inhibitor concentration of 25  $\mu$ M (5-fold molar excess). The final DMSO concentration should be  $\leq 1\%$ .
  - Prepare a control sample with protein and an equivalent volume of DMSO.
  - Incubate both samples at room temperature for 2 hours.
- Sample Cleanup:
  - Desalt the samples using a reverse-phase desalting column to remove non-reacted **TAS2940** and buffer salts.
  - Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
- LC-MS Analysis:
  - Inject the desalted samples into the LC-MS system.
  - Separate the protein using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

- Acquire mass spectra in positive ion mode across a  $m/z$  range appropriate for the multiply charged protein ions (e.g., 800-2500  $m/z$ ).
- Data Analysis:
  - Process the raw data using deconvolution software to reconstruct the zero-charge mass spectrum.
  - Compare the mass of the protein from the DMSO control sample to the **TAS2940**-treated sample. A mass shift equal to the molecular weight of **TAS2940** confirms covalent binding.

## Protocol 2: Peptide Mapping by LC-MS/MS

This protocol identifies the specific cysteine residue modified by **TAS2940**.

Materials:

- **TAS2940**-protein adduct sample (from Protocol 1) and DMSO control sample.
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (MS-grade)
- Ammonium Bicarbonate Buffer (50 mM, pH 8.0)
- Formic Acid
- LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

- Denaturation and Reduction:
  - To the protein samples (~20  $\mu\text{g}$ ), add DTT to a final concentration of 10 mM.
  - Incubate at 56°C for 30 minutes to reduce disulfide bonds.

- Alkylation:
  - Cool the samples to room temperature.
  - Add IAA to a final concentration of 20 mM to alkylate free cysteine residues.
  - Incubate in the dark at room temperature for 30 minutes.
- Enzymatic Digestion:
  - Add trypsin to the protein solution at a 1:50 (trypsin:protein) mass ratio.
  - Incubate overnight at 37°C.
- Sample Cleanup:
  - Quench the digestion by adding formic acid to a final concentration of 1%.
  - Desalt the resulting peptides using a C18 ZipTip or equivalent.
- LC-MS/MS Analysis:
  - Inject the desalted peptides into the LC-MS/MS system.
  - Separate peptides using a C18 analytical column with a water/acetonitrile gradient.
  - Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS fragmentation of the most abundant precursor ions.
- Data Analysis:
  - Search the MS/MS data against a protein database containing the sequence of the target protein (HER2 or EGFR).
  - Use software (e.g., Mascot, MaxQuant) to identify peptides.
  - Specify a variable modification on cysteine residues corresponding to the mass of **TAS2940** (482.58 Da).

- Identify the peptide containing the **TAS2940** modification and confirm the binding site by manual inspection of the MS/MS spectrum.

## Data Presentation and Expected Results

Quantitative data should be summarized for clear interpretation.

Table 1: Expected Results from Intact Mass Analysis of HER2

Sample	Theoretical Mass (Da)	Observed Mass (Da)	Mass Shift (Da)
HER2 (Control)	Calculated MW of HER2 construct	Deconvoluted Mass	N/A
HER2 + TAS2940	MW of HER2 + 482.58	Deconvoluted Mass	~482.6

Note: The exact theoretical mass will depend on the specific recombinant protein construct used.

Table 2: Expected Results from Peptide Mapping of HER2 + **TAS2940**

Parameter	Result
Identified Modified Peptide	LLGICLTSTVQLVTQLMPYGCLLDHVR
Precursor m/z (Observed)	m/z of the modified peptide
Modification	+482.58 Da on Cysteine
Identified Binding Site	Cys805

Based on published data for **TAS2940** binding to the recombinant human HER2 protein.[\[4\]](#)

## Conclusion

Mass spectrometry is a powerful and essential technique for the detailed characterization of covalent inhibitors. The protocols outlined in this application note provide a robust framework



for confirming the covalent binding of **TAS2940** to its target ERBB kinases and for precisely identifying the site of modification. This information is critical for understanding the drug's mechanism of action and for guiding the development of next-generation targeted cancer therapies.

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